

PROTAC BTK Degrader-1 chemical structure and properties

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Compound of Interest

Compound Name: PROTAC BTK Degrader-1

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An In-depth Technical Guide to PROTAC BTK Degrader-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins. This guide provides a comprehensive technical overview of **PROTAC BTK Degrader-1**, a potent and selective degrader of Bruton's tyrosine kinase (BTK). BTK is a clinically validated target in various B-cell malignancies, and its degradation offers a promising therapeutic strategy to overcome resistance to traditional BTK inhibitors. **PROTAC BTK Degrader-1**, also identified as compound C13, has demonstrated significant potential in preclinical studies, exhibiting high degradation activity, oral bioavailability, and antitumor efficacy.[1][2]

Chemical Structure and Physicochemical Properties

PROTAC BTK Degrader-1 is a heterobifunctional molecule composed of a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase.

Chemical Structure:



- Chemical Name: 3-[5-[3-[4-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl] [1,4'-bipiperidin]-1'-yl]-1-propyn-1-yl]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione[3]
- Synonyms: BTK-PROTAC C13[3]

Physicochemical Properties

Property	Value	Source
Molecular Formula	C43H43N9O4	[3]
Molecular Weight	749.88 g/mol	[3]
CAS Number	2801715-13-7	[1]
Appearance	Solid	[3]
Solubility	Soluble to 10 mM in DMSO	[3]

Pharmacological Properties

PROTAC BTK Degrader-1 is a highly potent degrader of both wild-type and mutant BTK. Its mechanism of action leads to the efficient removal of the BTK protein, thereby inhibiting downstream signaling pathways crucial for the survival of malignant B-cells.

In Vitro Activity



Parameter	Value	Cell Line	Comments	Source
IC50 (BTK WT)	34.51 nM	-	Inhibitory concentration	[1]
IC50 (BTK- C481S)	64.56 nM	-	Effective against the common resistance mutation	[1]
DC50	5.8 nM	Mino cells	Concentration for 50% degradation of BTK	[3]
Dmax	96%	Mino cells	Maximum degradation of BTK	[3]
Cell Growth IC50	5-150 nM	OCI-ly10 cells	Potent inhibition of cell proliferation	[3]

Pharmacokinetic Parameters in ICR Mice

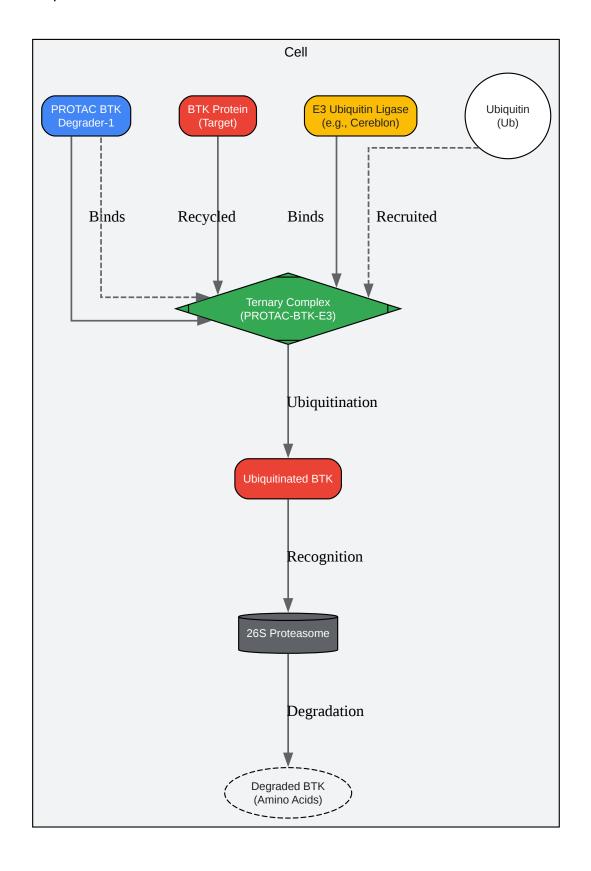
Parameter	Value (PO, 100 mg/kg)	Value (IV, 2 mg/kg)	Source
Tmax (h)	1.00	-	[1]
T1/2 (h)	8.3	3.7	[1]
Cmax (ng/mL)	3089	-	[1]
AUC0-t (ng/mL·h)	16,894	2827	[1]

Mechanism of Action and Signaling Pathway

PROTAC BTK Degrader-1 functions by inducing the proximity of BTK to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome.[3] This



catalytic mechanism allows a single molecule of the PROTAC to induce the degradation of multiple BTK protein molecules.





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Caption: Mechanism of action of PROTAC BTK Degrader-1.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **PROTAC BTK Degrader-1**.

Synthesis of PROTAC BTK Degrader-1 (Compound C13)

A detailed, multi-step synthesis protocol would be required for the chemical synthesis of **PROTAC BTK Degrader-1**. This typically involves the synthesis of the BTK-binding moiety, the E3 ligase ligand, and the linker, followed by their conjugation. A generalized workflow for PROTAC synthesis is depicted below.



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Caption: Generalized workflow for the synthesis of a PROTAC molecule.

Western Blot for BTK Degradation

This protocol is used to quantify the extent of BTK protein degradation in cells treated with **PROTAC BTK Degrader-1**.

Cell Culture and Treatment:



- Seed Mino or OCI-ly10 cells in appropriate cell culture plates and allow them to adhere or stabilize.
- Treat the cells with varying concentrations of PROTAC BTK Degrader-1 (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 2, 4, 8, 24 hours). Include a vehicle control (DMSO).

Cell Lysis:

- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein lysate.

• Protein Quantification:

- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
- SDS-PAGE and Protein Transfer:
 - Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
 - Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

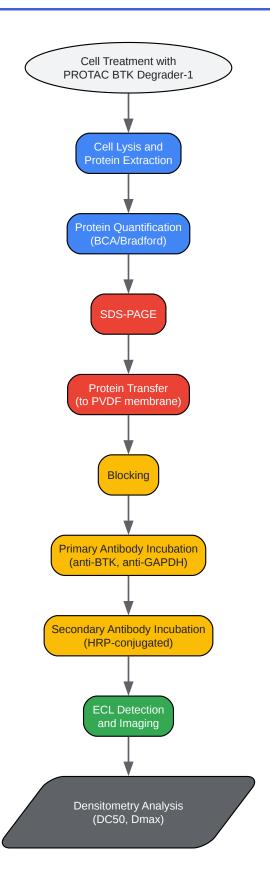
Immunoblotting:

 Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.



- Incubate the membrane with a primary antibody against BTK overnight at 4°C.
- \circ Also, probe for a loading control protein (e.g., GAPDH or β -actin) to ensure equal protein loading.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- · Detection and Analysis:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Quantify the band intensities using densitometry software.
 - Normalize the BTK band intensity to the loading control.
 - Calculate the percentage of BTK degradation relative to the vehicle-treated control to determine DC50 and Dmax values.





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Caption: Workflow for Western Blot analysis of BTK degradation.



In Vivo OCI-ly10 Xenograft Mouse Model

This protocol is used to evaluate the in vivo antitumor efficacy of PROTAC BTK Degrader-1.

- Animal Husbandry:
 - Use immunodeficient mice (e.g., NOD-SCID or similar strains).
 - House the animals in a pathogen-free environment with access to food and water ad libitum.
 - Allow for an acclimatization period before the start of the experiment.
- Tumor Cell Implantation:
 - Culture OCI-ly10 cells to the desired number.
 - Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel mixture).
 - Subcutaneously inject the OCI-ly10 cell suspension into the flank of each mouse.
- Tumor Growth Monitoring and Randomization:
 - Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
 - Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration:
 - Prepare the formulation of **PROTAC BTK Degrader-1** for oral administration (PO).
 - Administer PROTAC BTK Degrader-1 at specified doses (e.g., 10 and 30 mg/kg) and schedule (e.g., twice daily, bid) for a defined period (e.g., 17 days).[1]
 - The control group should receive the vehicle solution.
- Efficacy and Toxicity Assessment:



- Continue to monitor tumor volume and body weight of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for BTK levels in tumor tissue).
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

PROTAC BTK Degrader-1 (compound C13) is a potent and orally bioavailable degrader of BTK that has shown significant promise in preclinical models of B-cell malignancies.[1][3] Its ability to efficiently degrade both wild-type and mutant forms of BTK, coupled with its favorable pharmacokinetic profile, makes it a compelling candidate for further development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other PROTAC-based therapeutics.

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